

# Application Notes and Protocols: Barium Hydride Supported on MgO for Catalysis

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## Compound of Interest

Compound Name: Barium hydride (BaH<sub>2</sub>)

Cat. No.: B083081

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These application notes provide a comprehensive overview of the use of barium hydride supported on magnesium oxide (BaH<sub>2</sub>/MgO) as a heterogeneous catalyst. This catalytic system has shown significant promise in various chemical transformations, including hydrogen isotope exchange for the synthesis of deuterated compounds and ammonia synthesis under mild conditions.

## Introduction

Alkali and alkaline earth metal hydrides are emerging as powerful catalysts for a range of chemical reactions. Barium hydride (BaH<sub>2</sub>), when dispersed on a high-surface-area support like magnesium oxide (MgO), exhibits enhanced catalytic performance compared to its bulk form. [1] The MgO support not only provides a high surface area for the dispersion of BaH<sub>2</sub> but also exhibits basic properties compatible with the hydride, preventing undesirable side reactions.[1] This combination leads to a highly active and stable catalytic material with applications in isotopic labeling and small molecule activation.

## Catalyst Synthesis

The preparation of BaH<sub>2</sub>/MgO catalysts can be achieved through several methods, with the goal of achieving high dispersion of the active barium hydride species on the MgO support.

## Synthesis of MgO Support

A high-surface-area MgO support is crucial for the performance of the catalyst.<sup>[1]</sup> A common method involves the calcination of magnesium oxalate.

#### Protocol: Synthesis of High-Surface-Area MgO

- **Precursor Synthesis:** Magnesium acetate tetrahydrate is reacted with oxalic acid dihydrate to precipitate magnesium oxalate.
- **Calcination:** The resulting magnesium oxalate is calcined in an argon flow at 550 °C for 5 hours. This process yields MgO with a high specific surface area (e.g., ~215 m<sup>2</sup> g<sup>-1</sup>).<sup>[1]</sup>

## Synthesis of BaH<sub>2</sub>/MgO Catalyst

Two primary methods for the preparation of BaH<sub>2</sub>/MgO are liquid-ammonia impregnation followed by hydrogenation and ball milling.

#### Protocol 1: Liquid-Ammonia Impregnation and Hydrogenation<sup>[1]</sup>

This method is suitable for achieving atomically dispersed barium species on the MgO support.

- **Preparation:** Inside an argon-filled glovebox, mix metallic barium (e.g., 30 mg) with the prepared MgO support (e.g., 120 mg for a 20 wt% Ba loading).
- **Ammonia Impregnation:** Load the mixture into a custom-designed stainless-steel reactor. Cool the reactor in a liquid nitrogen bath and introduce ammonia gas, which will liquefy. The metallic barium reacts with liquid ammonia to form barium amide (Ba(NH<sub>2</sub>)<sub>2</sub>), which deposits on the MgO support.
- **Ammonia Removal:** After the reaction is complete, remove the excess ammonia by evacuation.
- **Hydrogenation:** Heat the resulting Ba(NH<sub>2</sub>)<sub>2</sub>/MgO powder at 300 °C in a flowing hydrogen atmosphere. This step converts the barium amide to barium hydride (BaH/MgO) with the release of ammonia.

#### Protocol 2: Ball Milling<sup>[1]</sup>

This is a simpler, solvent-free method for preparing the supported catalyst.

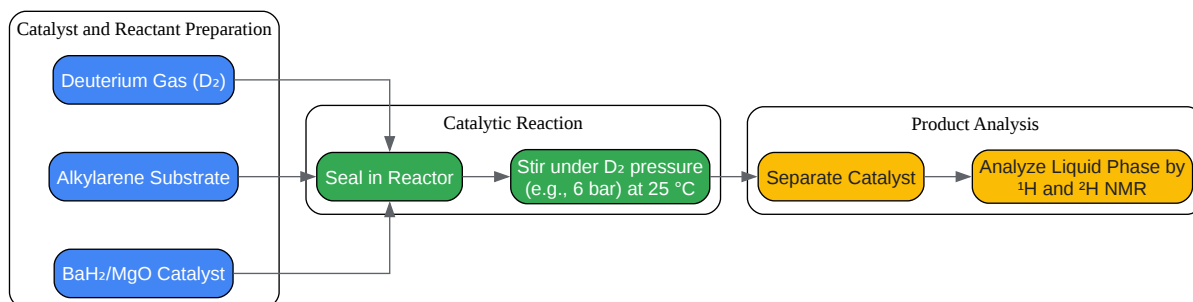
- **Mixing:** In an inert atmosphere (e.g., inside a glovebox), place the desired amounts of pre-synthesized BaH<sub>2</sub> and the MgO support into a milling jar.
- **Milling:** Mill the mixture for a specified time and at a specific frequency to achieve a homogeneous dispersion of BaH<sub>2</sub> on the MgO.

## Applications in Catalysis

### Hydrogen Isotope Exchange (HIE) for Deuteration

Atomically dispersed BaH/MgO has demonstrated exceptional activity for the hydrogen isotope exchange (HIE) of both sp<sup>2</sup> and sp<sup>3</sup> C-H bonds in non-activated alkylarenes using deuterium gas (D<sub>2</sub>) as the deuterium source under mild conditions.[1] This provides a powerful tool for the synthesis of deuterium-labeled compounds, which are valuable in pharmaceutical research and mechanistic studies.

#### Experimental Workflow: Deuteration of Alkylarenes



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Caption: Experimental workflow for the deuteration of alkylarenes using BaH<sub>2</sub>/MgO catalyst.

Quantitative Data: Deuteration of Toluene[1]

Catalyst	Method	Temperature (°C)	Pressure (bar D <sub>2</sub> )	Time (h)	Deuteration Rate (mmol g <sup>-1</sup> h <sup>-1</sup> )
20 wt% BaH/MgO	Impregnation	25	6	24	~2 orders of magnitude higher than bulk BaH <sub>2</sub>
BaH/MgO-bm	Ball Milling	25	-	-	Highest activity among ball-milled samples

#### Protocol: General Procedure for Deuteration of Alkylarenes<sup>[1]</sup>

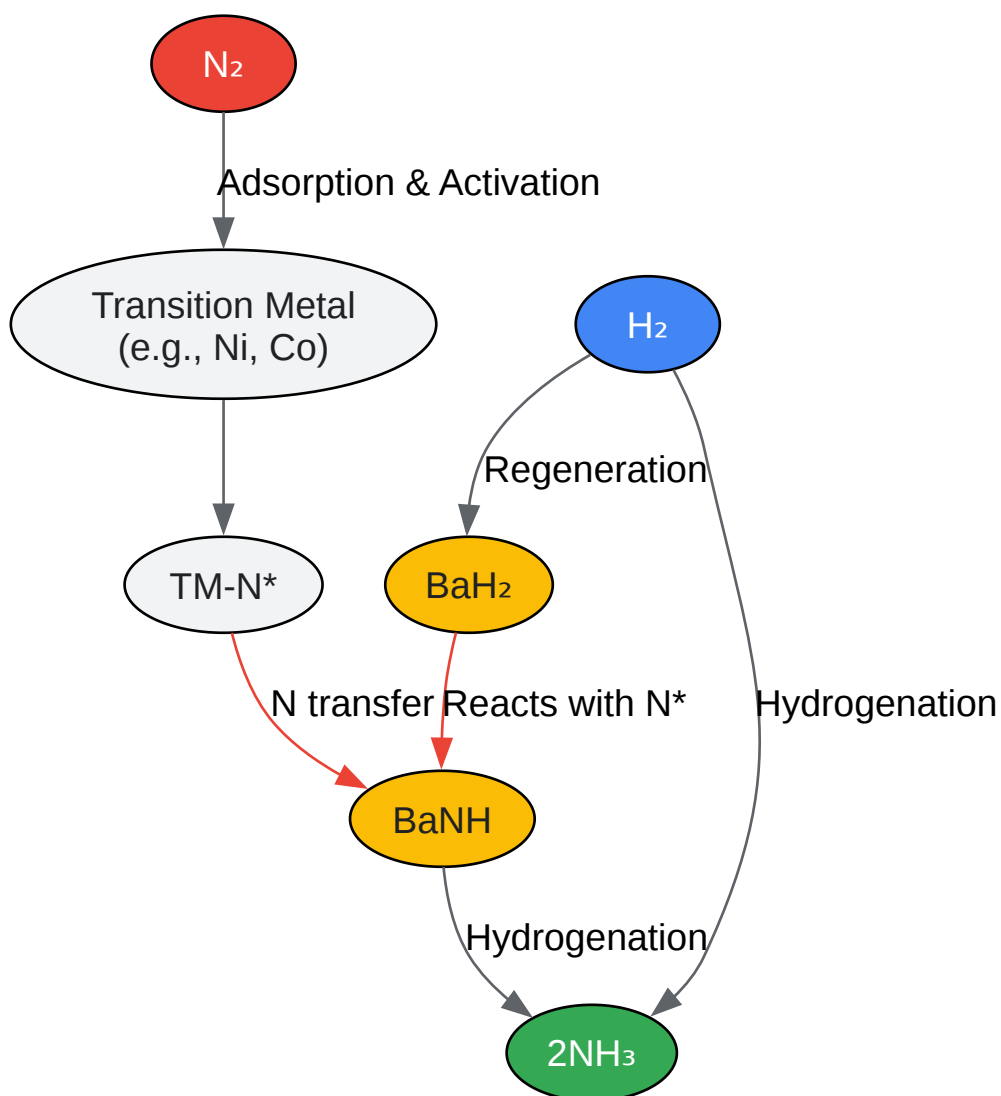
- **Reactor Loading:** In an argon-filled glovebox, add the BaH<sub>2</sub>/MgO catalyst and the alkylarene substrate to a reaction vessel.
- **Reaction Setup:** Seal the reactor, remove it from the glovebox, and connect it to a deuterium gas line.
- **Reaction:** Pressurize the reactor with D<sub>2</sub> to the desired pressure (e.g., 6 bar) and stir the reaction mixture at room temperature (25 °C) for the specified time (e.g., 24 hours).
- **Work-up:** After the reaction, vent the D<sub>2</sub> gas. The catalyst can be separated from the liquid product by centrifugation or filtration.
- **Analysis:** Analyze the liquid phase by <sup>1</sup>H and <sup>2</sup>H NMR spectroscopy to determine the extent and position of deuteration.

## Ammonia Synthesis

BaH<sub>2</sub> has been shown to act as a powerful promoter for transition metal catalysts (e.g., Ni, Co) in ammonia synthesis, significantly lowering the activation energy and allowing for milder reaction conditions.<sup>[2][3][4]</sup> While the support in some of these studies is not exclusively MgO, the principles of BaH<sub>2</sub> promotion are relevant. The synergy between BaH<sub>2</sub> and the transition

metal facilitates the activation of dinitrogen ( $\text{N}_2$ ), which is often the rate-determining step.[2][3][4]

#### Proposed Catalytic Cycle for Ammonia Synthesis



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